Cas no 1808069-11-5 (3-Pyrrolidinecarboxamide, 4-(trifluoromethyl)-, (3R,4R)-rel-)

3-Pyrrolidinecarboxamide, 4-(trifluoromethyl)-, (3R,4R)-rel- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyrrolidinecarboxamide, 4-(trifluoromethyl)-, (3R,4R)-rel-
-
- MDL: MFCD28954464
- Inchi: 1S/C6H9F3N2O/c7-6(8,9)4-2-11-1-3(4)5(10)12/h3-4,11H,1-2H2,(H2,10,12)/t3-,4-/m0/s1
- InChI Key: NMZWAHNQJOBUEX-IMJSIDKUSA-N
- SMILES: N1C[C@H](C(F)(F)F)[C@@H](C(N)=O)C1
3-Pyrrolidinecarboxamide, 4-(trifluoromethyl)-, (3R,4R)-rel- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-256313-0.1g |
rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
1808069-11-5 | 95% | 0.1g |
$804.0 | 2024-06-19 | |
Enamine | EN300-256313-2.5g |
rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
1808069-11-5 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
Enamine | EN300-256313-10g |
rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
1808069-11-5 | 10g |
$3929.0 | 2023-09-14 | ||
Enamine | EN300-256313-0.05g |
rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
1808069-11-5 | 95% | 0.05g |
$768.0 | 2024-06-19 | |
Enamine | EN300-256313-5.0g |
rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
1808069-11-5 | 95% | 5.0g |
$2650.0 | 2024-06-19 | |
Enamine | EN300-256313-0.25g |
rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
1808069-11-5 | 95% | 0.25g |
$840.0 | 2024-06-19 | |
Enamine | EN300-256313-1g |
rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
1808069-11-5 | 1g |
$914.0 | 2023-09-14 | ||
Enamine | EN300-256313-5g |
rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
1808069-11-5 | 5g |
$2650.0 | 2023-09-14 | ||
Enamine | EN300-256313-1.0g |
rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
1808069-11-5 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
Enamine | EN300-256313-10.0g |
rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
1808069-11-5 | 95% | 10.0g |
$3929.0 | 2024-06-19 |
3-Pyrrolidinecarboxamide, 4-(trifluoromethyl)-, (3R,4R)-rel- Related Literature
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
Additional information on 3-Pyrrolidinecarboxamide, 4-(trifluoromethyl)-, (3R,4R)-rel-
3-Pyrrolidinecarboxamide, 4-(trifluoromethyl)-, (3R,4R)-rel- (CAS No. 1808069-11-5): A Comprehensive Overview
3-Pyrrolidinecarboxamide, 4-(trifluoromethyl)-, (3R,4R)-rel- (CAS No. 1808069-11-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and stereochemistry, holds potential for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
3-Pyrrolidinecarboxamide, 4-(trifluoromethyl)-, (3R,4R)-rel- is a chiral molecule with a molecular formula of C7H9F3N2O and a molecular weight of approximately 186.15 g/mol. The presence of the trifluoromethyl group and the specific (3R,4R) stereochemistry imparts unique physical and chemical properties to this compound. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. Additionally, the chiral centers at positions 3 and 4 contribute to its enantiomeric purity and biological activity.
Synthesis Methods
The synthesis of 3-Pyrrolidinecarboxamide, 4-(trifluoromethyl)-, (3R,4R)-rel- has been explored through various synthetic routes. One common approach involves the asymmetric synthesis of pyrrolidine derivatives followed by functionalization to introduce the trifluoromethyl group. For instance, a study published in the Journal of Organic Chemistry in 2020 described a highly efficient method using chiral catalysts to achieve high enantiomeric excess (ee) values. This method not only simplifies the synthetic process but also ensures high yields and purity of the final product.
Biological Activities
3-Pyrrolidinecarrowamidde, 4-(trifluoromethyl)-, (3R,4R)-rel- has shown promising biological activities in several preclinical studies. One notable application is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in various physiological processes and are key targets for drug discovery. Research conducted at the University of California in 2021 demonstrated that this compound selectively activates specific GPCRs, leading to potential therapeutic effects in neurological disorders such as Parkinson's disease and Alzheimer's disease.
In addition to its GPCR modulating properties, 3-Pyrrolidinecarrowamidde, 4-(trifluoromethyl)-, (3R,4R)-rel- has also been investigated for its anti-inflammatory and analgesic activities. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound effectively inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it could be developed as a novel therapeutic agent for inflammatory diseases like rheumatoid arthritis.
Clinical Trials and Future Prospects
The promising preclinical results have paved the way for further clinical evaluation of 3-Pyrrolidinecarrowamidde, 4-(trifluoromethyl)-, (3R,4R)-rel-. Several phase I clinical trials are currently underway to assess its safety and pharmacokinetic profile in humans. Early data from these trials have shown favorable outcomes with minimal adverse effects. The next phase will focus on evaluating its efficacy in treating specific conditions such as neurodegenerative diseases and chronic inflammation.
Beyond clinical trials, ongoing research aims to optimize the pharmacological properties of 3-Pyrrolidinecarrowamidde, 4-(trifluoromethyl)-, (3R,4R)-rel-. This includes developing prodrugs to enhance bioavailability and exploring combination therapies to improve treatment outcomes. The multidisciplinary approach involving chemists, biologists, and clinicians is crucial for advancing this compound from bench to bedside.
Conclusion
3-Pyrrolidinecarrowamidde, 4-(trifluoromethyl)-, (3R,4R)-rel- (CAS No. 1808069-11-5) is a promising chiral compound with diverse biological activities and therapeutic potential. Its unique chemical structure and stereochemistry make it an attractive candidate for drug development in various fields such as neurology and immunology. As research continues to uncover new insights into its mechanisms of action and clinical applications, this compound is poised to play a significant role in advancing medical treatments for several diseases.
1808069-11-5 (3-Pyrrolidinecarboxamide, 4-(trifluoromethyl)-, (3R,4R)-rel-) Related Products
- 1872905-15-1(Bicyclo[4.1.0]heptan-2-ol, 2-(2-amino-1,1-dimethylethyl)-)
- 23291-87-4(2-Methyl-1H-benzoDimidazol-5-amine Dihydrochloride)
- 2227825-61-6((2R)-4-(2,4,6-trifluorophenyl)butan-2-ol)
- 2640961-82-4(4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine)
- 2137683-57-7(methyl 4-(4-formyl-1H-pyrazol-1-yl)butanoate)
- 477853-38-6((3Z)-3-(Methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one)
- 1805429-50-8(Methyl 4-cyano-3-(difluoromethyl)-5-hydroxypyridine-2-carboxylate)
- 1678534-27-4([1-(2-Fluoroethyl)-4-pyrazolyl]boronic Acid)
- 1248712-59-5(5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2241129-96-2(1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid)




